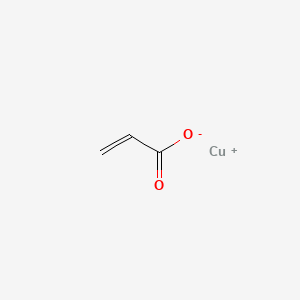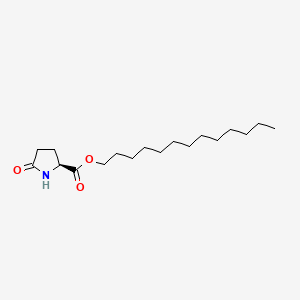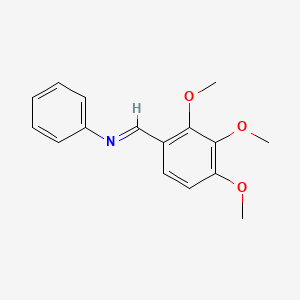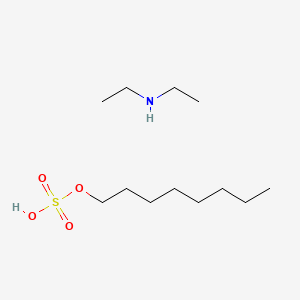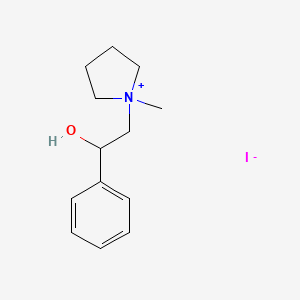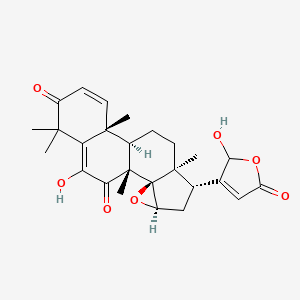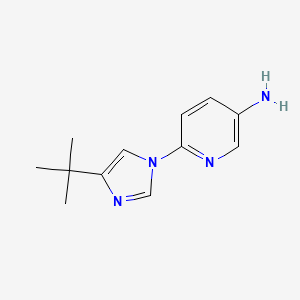
Catacandin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catacandin is a novel antibiotic compound isolated from the fermentation broth of the bacterium Lysobacter gummosus. It belongs to the class of acyltetramic acids and is known for its potent anticandidal activity. This compound exists in two forms, this compound A and this compound B, both of which exhibit significant efficacy against Candida species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Catacandin involves the fermentation of Lysobacter gummosus. The fermentation broth is subjected to extraction and adsorption processes, followed by reverse-phase and gel filtration chromatography to isolate the compound . The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is carried out in bioreactors with controlled conditions to ensure consistent production. The downstream processing involves large-scale chromatography and purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Catacandin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, leading to the formation of analogs with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Catacandin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acyltetramic acids and their derivatives.
Biology: Investigated for its role in microbial interactions and its effects on fungal cell walls.
Industry: Utilized in the development of antifungal coatings and materials.
Mecanismo De Acción
Catacandin exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death . This mechanism is similar to other polyene antibiotics, making this compound a valuable addition to the arsenal of antifungal agents.
Comparación Con Compuestos Similares
Catacandin is unique among acyltetramic acids due to its potent anticandidal activity. Similar compounds include:
Candicidin: Another polyene antibiotic with a similar mechanism of action.
Amphotericin B: A well-known antifungal agent that also targets ergosterol in fungal cell membranes.
Nystatin: Another polyene antibiotic used to treat fungal infections.
This compound stands out due to its specific activity against Candida species and its potential for use in various applications.
Propiedades
Número CAS |
100753-64-8 |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(2E,4E)-N-[3-[(4Z)-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,5-dioxopyrrolidin-2-yl]propyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C19H24N2O4/c1-3-5-7-11-15(22)17-18(24)14(21-19(17)25)10-9-13-20-16(23)12-8-6-4-2/h3-8,11-12,14,22H,9-10,13H2,1-2H3,(H,20,23)(H,21,25)/b5-3+,6-4+,11-7+,12-8+,17-15- |
Clave InChI |
BYYKTKJIXRSHRJ-HRARBQRQSA-N |
SMILES isomérico |
C/C=C/C=C/C(=C/1\C(=O)C(NC1=O)CCCNC(=O)/C=C/C=C/C)/O |
SMILES canónico |
CC=CC=CC(=C1C(=O)C(NC1=O)CCCNC(=O)C=CC=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


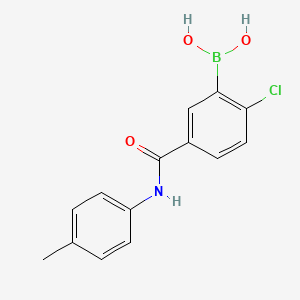
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
